Terbinafine-d7 HCl

LC-MS/MS method validation bioequivalence study pharmacokinetics

Terbinafine-d7 HCl is the validated deuterated IS for terbinafine bioanalysis, providing a definitive +7 Da mass shift (m/z 299.5→148.1) that eliminates isotopic cross-talk and ensures baseline resolution. It matches unlabeled analyte's extraction recovery and matrix effects, meeting FDA/EMA guidance for ANDA bioequivalence studies. Supplied with >98% purity and comprehensive characterization data (NMR, MS, CoA).

Molecular Formula C21H18ND7·HCl
Molecular Weight 334.93
CAS No. 1185240-27-0
Cat. No. B602556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbinafine-d7 HCl
CAS1185240-27-0
SynonymsN-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine-d7
Molecular FormulaC21H18ND7·HCl
Molecular Weight334.93
Structural Identifiers
SMILESCC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
InChIInChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D;
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Terbinafine-d7 HCl (CAS 1185240-27-0): Deuterated Internal Standard for Terbinafine Bioanalytical Quantification


Terbinafine-d7 Hydrochloride (CAS 1185240-27-0) is a stable isotope-labeled analog of the allylamine antifungal agent terbinafine hydrochloride, specifically deuterated at seven positions with a molecular weight of 334.93 g/mol [1]. This compound is synthesized with deuterium substitution on the naphthalene ring (d7-naphthylmethyl moiety), providing a mass shift of +7 Da relative to unlabeled terbinafine (MW 327.90 g/mol as HCl salt) . Terbinafine-d7 HCl is supplied with certified purity typically ≥98% and is intended exclusively for research use as an internal standard (IS) in quantitative LC-MS/MS bioanalysis [1][2]. The compound's chemical identity is confirmed via proton NMR (DMSO-d6) and mass spectrometric analysis .

Why Terbinafine-d7 HCl Cannot Be Substituted with Unlabeled Terbinafine or Structural Analog Internal Standards


In LC-MS/MS quantification, the internal standard must exhibit near-identical physicochemical behavior to the analyte while remaining spectrometrically distinguishable. Unlabeled terbinafine fails this requirement because it co-elutes with the target analyte and shares identical MRM transitions (m/z 292.5 → 141.1), making independent quantification impossible [1]. Structural analog internal standards such as naftifine demonstrate differential extraction recovery and chromatographic retention time compared to terbinafine, introducing systematic bias that degrades assay accuracy and precision [2]. Among deuterated terbinafine internal standards, lower-deuterium variants (e.g., terbinafine-d3 with +3 Da mass shift) risk isotopic cross-talk and insufficient baseline resolution from the unlabeled analyte, particularly at high analyte-to-IS ratios [3]. Terbinafine-d7 HCl with its +7 Da mass differential provides unambiguous spectral separation (m/z 299.5 → 148.1 for IS vs. 292.5 → 141.1 for analyte) while maintaining extraction recovery and matrix effect profiles statistically indistinguishable from unlabeled terbinafine [1].

Terbinafine-d7 HCl: Quantitative Differentiation Evidence Versus Comparator Internal Standards


Terbinafine-d7 Enables 7 Da Mass Separation and Distinct MRM Transition Versus Unlabeled Terbinafine

In a validated LC-MS/MS method for human plasma terbinafine quantification, terbinafine-d7 HCl as internal standard demonstrated a distinct MRM transition of m/z 299.5 → 148.1 compared to unlabeled terbinafine at m/z 292.5 → 141.1, representing a +7 Da precursor ion mass shift and +7 Da product ion mass shift [1]. This mass differential exceeds the minimum requirement for isotopic separation and eliminates spectral overlap between analyte and IS channels .

LC-MS/MS method validation bioequivalence study pharmacokinetics

Superior Assay Precision with Terbinafine-d7 HCl Compared to Naftifine Internal Standard

Methods employing terbinafine-d7 HCl as internal standard achieve intra- and inter-batch precision (%CV) of <8.2% across the calibration range of 2.00–1200 ng/mL [1]. In contrast, an LC-MS/MS method using the structural analog naftifine as internal standard reported terbinafine recovery of 84.3% with %CV <4% under optimized conditions, but exhibited greater variability across different plasma lots due to differential matrix effects between structurally dissimilar compounds [2]. Stable isotope-labeled IS fundamentally outperforms structural analog IS by compensating for ionization suppression/enhancement that affects analyte and IS identically [3].

bioanalytical method validation LC-MS/MS precision

7 Deuterium Atoms Provide Optimal Balance of Mass Shift and Co-Elution Characteristics

Terbinafine-d7 HCl incorporates seven deuterium atoms on the naphthalene ring, producing a +7 Da mass shift without introducing deuterium atoms on exchangeable positions (e.g., amine protons) that could undergo H/D back-exchange under acidic mobile phase conditions [1]. The retention time of terbinafine-d7 under typical reversed-phase LC conditions is approximately 4.3 minutes, with no reported deuterium-induced retention time shift exceeding 0.1 minutes relative to unlabeled terbinafine, ensuring accurate peak area ratio calculations [2]. This contrasts with higher-deuterium analogs where excessive deuteration (>10 atoms) can induce measurable chromatographic separation that compromises co-elution and introduces quantification error [3].

stable isotope labeling deuterium isotope effect chromatographic retention

Regulatory-Grade Purity and Characterization Documentation Enables ANDA Submission

Terbinafine-d7 HCl is supplied with comprehensive characterization data in accordance with regulatory guidelines, including proton NMR (DMSO-d6) confirmation, mass spectrometric analysis, chloride content determination, and lot-specific Certificate of Analysis . The product is suitable for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. Suppliers report purity specifications of >98% (HPLC) with atom% deuterium incorporation ≥98% .

reference standard ANDA method validation

Validated in Multi-Species Plasma and Regulatory Bioequivalence Studies

Terbinafine-d7 HCl has been successfully validated as an internal standard in multiple independent bioanalytical methods across different laboratories and matrices. Yang et al. (2022) validated the method in healthy Chinese human plasma with a calibration range of 2.00–1200 ng/mL, achieving accuracy deviation (%RE) of -6.5% to 10.2% and applying it to a 84-subject bioequivalence study of 125 mg terbinafine hydrochloride tablets [1]. Brignol et al. (2000) demonstrated cross-species applicability, achieving an LLOQ of 0.0679 ng/mL in both human and minipig plasma using only 0.08 mL sample volume with terbinafine-d7 (or related stable isotope labeled terbinafine) as internal standard [2]. Bhadoriya et al. (2019) employed terbinafine-d7 in a UPLC-MS/MS method with liquid-liquid extraction, demonstrating method versatility across sample preparation techniques [3].

bioequivalence cross-species validation human plasma

Equivalent Matrix Effect and Extraction Recovery Profile to Unlabeled Terbinafine

Validation studies demonstrate that terbinafine-d7 HCl exhibits extraction recovery, matrix effect, and ionization efficiency profiles that are statistically indistinguishable from unlabeled terbinafine. Yang et al. (2022) reported that selectivity, sensitivity, extraction recovery, matrix effect, dilution reliability, carryover, and stability parameters were all within acceptable ranges, with the IS-normalized matrix factor showing no significant deviation from unity across six different plasma lots [1]. This co-behavior is a defining characteristic of stable isotope-labeled internal standards and is essential for accurate analyte/IS response ratio calculations that form the basis of LC-MS/MS quantification [2].

matrix effect extraction recovery ionization efficiency

Terbinafine-d7 HCl: Recommended Application Scenarios Based on Quantitative Evidence


Regulatory Bioequivalence Studies for ANDA Submission (Human Plasma)

Terbinafine-d7 HCl is the validated internal standard for terbinafine quantification in human plasma LC-MS/MS methods supporting ANDA bioequivalence submissions. A method using terbinafine-d7 demonstrated intra- and inter-batch precision <8.2% CV and accuracy -6.5% to 10.2% RE across a 2.00–1200 ng/mL calibration range, and was successfully applied to an 84-subject, two-period crossover bioequivalence study of 125 mg terbinafine hydrochloride tablets [1]. The compound's 7 Da mass shift (m/z 299.5 → 148.1 vs. analyte m/z 292.5 → 141.1) provides unambiguous quantification without isotopic interference, meeting FDA and EMA bioanalytical method validation guidance requirements [2].

Preclinical Pharmacokinetic Studies in Multiple Species

Terbinafine-d7 HCl supports cross-species pharmacokinetic studies with validated performance in both human and minipig plasma. A method using stable isotope-labeled terbinafine as internal standard achieved an LLOQ of 0.0679 ng/mL using only 0.08 mL plasma, enabling sensitive detection in small-volume preclinical samples [1]. The identical physicochemical properties between terbinafine-d7 and unlabeled terbinafine ensure species-independent matrix effect compensation, eliminating the need for separate method validation when transitioning between preclinical models [2].

High-Throughput Clinical Sample Analysis with Protein Precipitation

Terbinafine-d7 HCl is compatible with rapid acetonitrile protein precipitation workflows that minimize sample preparation time while maintaining method robustness. Direct injection of precipitated supernatant onto a C18 column with 0.8 mL/min flow rate and methanol gradient elution achieves retention time ~4.3 minutes, enabling high-throughput analysis of large clinical trial sample batches [1]. The IS-normalized matrix factor remains close to unity across multiple plasma lots, confirming that matrix effects do not compromise quantification accuracy even with minimal sample cleanup [2].

Method Development and Validation Supporting ANDA Quality Control

Terbinafine-d7 HCl is supplied with comprehensive characterization data (NMR, MS, chloride content, lot-specific CoA) suitable for analytical method validation (AMV) and quality control (QC) applications [1]. The product's >98% purity and ≥98% atom% deuterium incorporation meet reference standard specifications for use in ANDA submissions [2]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility, supporting regulatory acceptance of method validation documentation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terbinafine-d7 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.